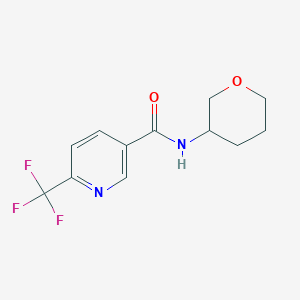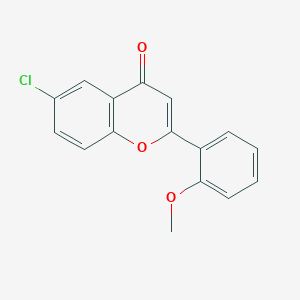
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as NTC, is an important organic compound widely used in scientific research and laboratory experiments. NTC is a cyclic amide, and is a member of the pyridine family, which is composed of six-membered nitrogen-containing rings. It is a colorless, odorless solid that is soluble in most organic solvents. NTC is stable at room temperature and is not easily oxidized in air.
Mecanismo De Acción
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to modulate the activity of various receptors, such as the serotonin receptor. In addition, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in laboratory experiments is its stability at room temperature and its solubility in most organic solvents. Additionally, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is relatively inexpensive and can be easily synthesized using a variety of methods. However, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is not as soluble in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has many potential future applications in the fields of medicinal chemistry and drug discovery. For example, it could be used as a building block in the synthesis of novel compounds with therapeutic potential. Additionally, its ability to modulate the activity of various receptors could be explored further, as this could lead to the development of new drugs. It could also be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes involved in drug metabolism. Finally, its anti-inflammatory, anti-cancer, and anti-microbial properties could be further explored, as this could lead to the development of new treatments for various diseases.
Métodos De Síntesis
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the use of a condensation reaction between a carboxylic acid and an amine. The reaction is usually carried out in the presence of an acid catalyst, such as pyridine, and the resulting product is purified by recrystallization. Other synthesis methods include the use of a Grignard reagent, a Wittig reaction, and a Wittig-Horner reaction.
Aplicaciones Científicas De Investigación
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is used extensively in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is used as a building block in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is also used as a reagent in the synthesis of various bioactive molecules, such as antibiotics, hormones, and enzyme inhibitors.
Propiedades
IUPAC Name |
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)10-4-3-8(6-16-10)11(18)17-9-2-1-5-19-7-9/h3-4,6,9H,1-2,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHAYPZOPRBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(oxolane-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B6431295.png)
![1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6431311.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-1H-indole](/img/structure/B6431313.png)
![3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B6431320.png)
![1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B6431323.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide](/img/structure/B6431330.png)
![3-methoxy-1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B6431334.png)
![1-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6431338.png)
![1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B6431343.png)
![ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6431350.png)
![tert-butyl N-[1-({[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate](/img/structure/B6431358.png)


